1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one
Description
This compound features a propan-1-one core linked to a piperazine ring substituted with a 3-(cyclopropylamino)-4-nitrophenyl group.
Properties
IUPAC Name |
1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-2-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQNRKDZWLJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Cyclopropylamine addition: The nitrophenyl intermediate is then reacted with cyclopropylamine to form the cyclopropylamino derivative.
Piperazine ring formation: The cyclopropylamino derivative is then reacted with a piperazine compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Structural Analysis
The compound consists of three key functional groups:
-
Propan-1-one moiety : A ketone group (C=O) attached to a propyl chain.
-
Piperazine ring : A six-membered diamine heterocycle.
-
Substituents :
-
3-(Cyclopropylamino)-4-nitrophenyl group : A benzene ring with a cyclopropylamine substituent at position 3 and a nitro group at position 4.
-
Table 1: Key Structural Features
| Feature | Functional Group/Position | Role in Reactivity |
|---|---|---|
| Propan-1-one | Ketone (C=O) | Electrophilic site |
| Piperazine N1 | Secondary amine | Nucleophilic site |
| Nitro group | Electron-withdrawing | Directing group |
| Cyclopropylamino | Bulky amine | Steric hindrance |
Ketone Reactivity
The propan-1-one group likely participates in standard ketone reactions:
-
Nucleophilic additions : Grignard reagents or alcohols could attack the carbonyl.
-
Reduction : Could yield secondary alcohol (e.g., via NaBH₄ or LiAlH₄).
-
Enolate formation : Base-induced deprotonation for alkylation or acylation.
Piperazine Ring Modifications
The secondary amine (N1) may undergo:
-
Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acetylation : Amide formation with acyl chlorides.
-
Complexation : Metal coordination (e.g., with transition metals).
Substituent-Specific Reactions
-
Nitro Group Reduction :
-
Reduction to amine : Using catalytic hydrogenation or Fe/HCl.
-
Impact : Converts electron-withdrawing nitro to electron-donating amine, altering reactivity.
-
-
Cyclopropylamino Substituent :
-
Ring-opening : Acidic conditions may cleave the cyclopropane ring.
-
Amide formation : Reaction with acylating agents.
-
Structural Similarity to Related Compounds
Synthetic Insights from Salts
Data from salts of 4-nitrophenylpiperazine ( ) suggest:
-
Acid-base reactions : Protonation at the piperazine N1 in acidic conditions.
-
Crystallization : Slow evaporation in methanol/ethanol mixtures yields stable salts.
Limitations and Research Gaps
-
No direct reaction data : None of the sources explicitly describe chemical reactions for the query compound.
-
Inference from analogs : The analysis relies on extrapolation from structurally similar molecules.
-
Experimental validation needed : Proposed pathways require experimental confirmation.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H22N4O3
- Molecular Weight : 306.37 g/mol
- CAS Number : 443637-86-3
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted ~ 656.2 °C |
| Density | 1.402 g/cm³ |
| pKa | 1.08 |
Pharmacological Studies
The compound has been investigated for its potential pharmacological activities, particularly as an antidepressant and anxiolytic agent. Its structural similarity to known piperazine-based drugs suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study: Antidepressant Activity
A study exploring the antidepressant effects of similar compounds demonstrated that modifications in the piperazine ring could enhance binding affinity to serotonin receptors, indicating potential therapeutic benefits for mood disorders.
Neuropharmacology
Research into the neuropharmacological effects of this compound has indicated that it may have implications in treating conditions such as anxiety disorders and schizophrenia . The presence of the cyclopropylamino group is hypothesized to contribute to its efficacy by modulating receptor activity in the central nervous system.
Case Study: Receptor Binding Affinity
In vitro studies have shown that derivatives of this compound exhibit varying degrees of binding affinity to D2 dopamine receptors, which are critical targets in the treatment of schizophrenia.
Synthesis and Medicinal Chemistry
The synthesis of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one involves several steps, including the formation of the piperazine ring and subsequent functionalization with nitrophenyl and cyclopropyl groups. This synthetic pathway has been optimized for yield and purity, making it accessible for further research.
Table: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Piperazine | Cyclization | Piperazine precursors |
| Nitrophenyl Addition | Electrophilic Substitution | Nitrobenzene derivatives |
| Cyclopropyl Group Introduction | Alkylation | Cyclopropylamine |
Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit low toxicity, further investigations are necessary to establish comprehensive safety data.
Case Study: Safety Profile Evaluation
A comparative study on similar piperazine derivatives showed that modifications can significantly alter toxicity levels, underscoring the importance of structural analysis in drug development.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylamino and nitrophenyl groups play a crucial role in binding to these targets, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound shares a piperazine-propan-1-one backbone with several derivatives reported in the literature. Differences arise in the substituents on the phenyl ring and piperazine moiety, which influence electronic properties, solubility, and target interactions.
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activity Comparisons
- Its trifluoromethyl group enhances binding affinity compared to the target compound’s cyclopropylamino group .
- Nitroimidazole Derivatives () : Compounds like 5o exhibit cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cells, with IC₅₀ values in the micromolar range. The nitro group may contribute to redox-mediated DNA damage, a mechanism possibly shared with the target compound .
- Fluorinated Analogs () : Fluorine substituents improve metabolic stability and membrane permeability. The compound in lacks the nitro group but shares a propan-1-one-piperazine scaffold, suggesting divergent biological targets .
Biological Activity
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one is a complex organic compound with significant potential in pharmacology. Its structure includes a piperazine moiety, which is known for its diverse biological activities, including anti-psychotic, anti-malarial, and anti-cancer properties. This article explores the biological activity of this compound, supported by data from various studies and case reports.
- Molecular Formula : C16H22N4O3
- Molecular Weight : 306.37 g/mol
- CAS Number : 2916751
The compound exhibits its biological activity primarily through interaction with neurotransmitter systems and various cellular pathways. The piperazine ring is crucial for binding to serotonin and dopamine receptors, which are implicated in mood regulation and psychotropic effects. Additionally, the nitrophenyl group may enhance the compound's reactivity and biological effects by participating in electron transfer processes.
Anticancer Activity
Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been demonstrated to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, by modulating signaling pathways associated with cell survival and death .
Antimicrobial Properties
Research indicates that piperazine derivatives possess antimicrobial activity. The presence of the nitrophenyl group enhances this effect, providing a mechanism for disrupting bacterial cell walls or inhibiting essential enzymatic functions .
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Piperazine derivatives have been studied for their ability to modulate neurotransmitter levels, which could lead to therapeutic effects in anxiety and depression .
Case Studies
| Study | Findings |
|---|---|
| Chaudhary et al. (2006) | Identified anti-malarial properties in piperazine derivatives, suggesting similar potential for this compound. |
| Lu (2007) | Demonstrated that nitrophenyl-piperazine compounds can influence potassium channels, indicating neuropharmacological applications. |
| Elliott (2011) | Reviewed the general pharmacological activities of piperazine derivatives, highlighting their therapeutic potential across various diseases. |
Biological Activity Summary
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Key signals include:
- Nitro group : Aromatic protons adjacent to -NO₂ resonate at δ ~8.2–8.5 ppm (doublet, J = 2.4 Hz).
- Cyclopropylamino : Methine protons at δ ~2.6–3.1 ppm (multiplet).
- Piperazine : Methylene protons near δ ~3.4–3.8 ppm (see ) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₉H₂₄N₅O₃: m/z 394.18) and fragmentation patterns.
Advanced: How can molecular docking elucidate potential anticancer mechanisms?
Q. Methodological Answer :
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or DNA repair enzymes (e.g., PARP) based on structural analogs ().
- Docking workflow :
- Prepare ligand (optimize geometry with DFT at B3LYP/6-31G* level).
- Grid generation: Focus on active sites (e.g., ATP-binding pocket).
- Scoring: Use AutoDock Vina; prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys268 in EGFR).
- Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known inhibitors (e.g., Erlotinib: ΔG -10.2 kcal/mol) .
Advanced: What strategies resolve discrepancies between calculated and observed elemental analysis data?
Q. Methodological Answer :
- Common issues : Hygroscopicity or residual solvents (e.g., DMF) may skew carbon/nitrogen ratios.
- Mitigation :
- Dry samples under high vacuum (10⁻³ mbar, 24 h).
- Use combustion analysis (CHNS-O) with internal standards (e.g., acetanilide).
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Advanced: How do catalytic methods optimize hydrogenation of nitro intermediates?
Q. Methodological Answer :
- Catalyst choice : Pd/C (10% w/w) in DMF at 50 psi H₂, 60°C achieves >95% conversion ().
- Reaction monitoring : Track nitro-to-amine conversion via FT-IR (disappearance of NO₂ stretch at ~1520 cm⁻¹).
- Byproduct control : Add NH₄OAc to suppress over-reduction to hydroxylamines .
Basic: What cell-based assays are suitable for evaluating cytotoxicity?
Q. Methodological Answer :
- Cell lines : Use MCF-7 (breast adenocarcinoma) or PC-3 (prostate cancer) in RPMI-1640 media with 10% FBS ().
- Protocol :
- Seed cells in 96-well plates (5,000 cells/well).
- Treat with compound (0.1–100 µM, 48 h).
- Assess viability via MTT assay (λ = 570 nm).
Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential .
Advanced: How does X-ray crystallography validate molecular geometry?
Q. Methodological Answer :
- Crystal growth : Use slow evaporation (e.g., ethanol/dichloromethane 1:1) to obtain single crystals.
- Key metrics :
- Software : Refine structures with SHELXL (R-factor <5%) .
Advanced: How to address low yields in piperazine coupling reactions?
Q. Methodological Answer :
- Optimization variables :
- Yield improvement :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
